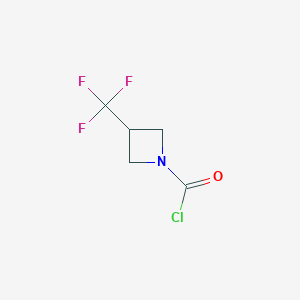

3-(Trifluoromethyl)azetidine-1-carbonyl chloride

Description

Properties

IUPAC Name |

3-(trifluoromethyl)azetidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF3NO/c6-4(11)10-1-3(2-10)5(7,8)9/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUBMXZUVKOYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group into the azetidine ring. The resulting intermediate is then treated with thionyl chloride to form the carbonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)azetidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Amines: Formed by reduction reactions

Scientific Research Applications

3-(Trifluoromethyl)azetidine-1-carbonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride involves its ability to react with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with three structurally related chlorinated compounds (Table 1):

Key Observations :

- Functional Group Reactivity : The carbonyl chloride (-COCl) group in the target compound and pyrazole derivatives is more electrophilic than the sulfonyl chloride (-SO₂Cl) in trifluoromethanesulfonyl chloride , favoring nucleophilic substitution.

- Steric vs. Electronic Effects : Trityl chloride lacks electronegative substituents but benefits from aromatic stabilization, contrasting with the electron-withdrawing -CF₃ group in the azetidine compound.

Physicochemical Properties

Data from analogous compounds highlight trends (Table 2):

Analysis :

- Volatility : Trifluoromethanesulfonyl chloride has a low boiling point (29–32°C), reflecting its linear structure and high volatility. The azetidine compound likely has higher boiling points due to polar functional groups and ring strain.

- Density : The density of trifluoromethanesulfonyl chloride (1.583 g/mL) exceeds that of trityl chloride (1.22 g/mL), suggesting heavier halogens (Cl, F) dominate over aromatic bulk.

Biological Activity

3-(Trifluoromethyl)azetidine-1-carbonyl chloride is a nitrogen-containing heterocyclic compound with significant biological and chemical properties. This article explores its biological activity, focusing on its synthesis, applications, and research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClFNO, characterized by a four-membered azetidine ring substituted with a trifluoromethyl group. This substitution enhances its lipophilicity and reactivity, making it a valuable intermediate in medicinal chemistry and agrochemicals .

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Trifluoromethyl-substituted precursors.

- Reagents : Chlorinating agents such as thionyl chloride or phosphorus oxychloride.

- Conditions : Controlled temperature and pressure to optimize yield and purity.

Industrial synthesis mirrors laboratory methods but is optimized for scale using continuous flow reactors for efficiency .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors. Its structural similarity to bioactive molecules allows it to act as a potential inhibitor or modulator in biochemical pathways.

Case Studies and Research Findings

-

Enzyme Interactions :

- A study highlighted its role in enzyme inhibition, particularly in fatty acid amide hydrolase (FAAH) pathways, which are crucial for endocannabinoid signaling .

- Another research focused on its potential as an inhibitor of monoacylglycerol lipase (MAGL), indicating a novel binding mode that could lead to therapeutic applications in pain management .

-

Antibacterial Activity :

- Research indicated that derivatives of similar azetidine compounds exhibited antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

- The compound's trifluoromethyl group was associated with increased antibacterial activity due to enhanced membrane permeability and interaction with bacterial enzymes .

- Neuroprotective Potential :

Applications

The unique properties of this compound make it suitable for various applications:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting metabolic disorders and pain relief.

- Agrochemicals : Utilized in developing pesticides and herbicides due to its enhanced reactivity and stability.

- Biochemical Research : Employed in studies involving enzyme interactions and drug design due to its structural versatility .

Comparative Analysis

| Compound | Structural Features | Key Differences |

|---|---|---|

| This compound | Trifluoromethyl group | Enhanced lipophilicity |

| Azetidine-1-carbonyl chloride | Lacks trifluoromethyl group | Different reactivity profile |

| 3-Methylazetidine-1-carbonyl chloride | Contains a methyl group | Variations in biological activity |

Q & A

Q. What are the common synthetic routes for preparing 3-(Trifluoromethyl)azetidine-1-carbonyl chloride?

The synthesis typically involves two key steps: (1) preparation of the azetidine core and (2) introduction of the trifluoromethyl group followed by carbonyl chloride formation. A representative method includes:

- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol or alkylation of a secondary amine.

- Step 2 : Trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under catalytic conditions.

- Step 3 : Conversion of the carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. For example, analogous procedures in trifluoromethylphenyl derivatives utilize SOCl₂ for efficient acyl chloride formation .

Q. How is the purity and structural identity of this compound validated?

Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Retention times are compared to standards .

- Mass Spectrometry : LC-MS or ESI-MS confirms molecular weight (e.g., m/z 207 [M+H]⁺ for C₅H₅ClF₃NO).

- Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify trifluoromethyl group integrity and acyl chloride functionality. For example, ¹⁹F NMR shows a distinct triplet for -CF₃ .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side reactions during synthesis?

Experimental Design :

- Temperature Control : Maintain low temperatures (-10°C to 0°C) during acyl chloride formation to prevent hydrolysis or decomposition .

- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to scavenge moisture.

- Catalysis : For trifluoromethylation, employ CuI or Pd catalysts to enhance regioselectivity and reduce byproducts .

Q. Data Contradiction Analysis :

- Byproduct Formation : Competing N-trifluoromethylation vs. O-trifluoromethylation may occur. Use ¹⁹F NMR to distinguish products and adjust reaction stoichiometry .

Q. What strategies mitigate the compound’s moisture sensitivity during storage and handling?

Methodological Recommendations :

- Storage : Store under inert atmosphere (argon or nitrogen) at -20°C in sealed, flame-dried glassware.

- Handling : Use Schlenk techniques or gloveboxes for transfers. Pre-dry solvents (e.g., over MgSO₄) and reagents .

- Stability Testing : Monitor decomposition via periodic FT-IR (loss of C=Cl stretch at ~850 cm⁻¹) .

Q. How does the reactivity of this compound compare to non-fluorinated analogs in nucleophilic substitutions?

Mechanistic Insights :

- Electrophilicity : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols.

- Kinetic Studies : Second-order rate constants for acylation of aniline are ~3× higher than non-fluorinated analogs, measured via stopped-flow spectroscopy .

- Side Reactions : Competing hydrolysis can occur; use aprotic conditions and tertiary amine bases (e.g., Et₃N) to scavenge HCl .

Q. What are the challenges in characterizing decomposition products of this compound?

Analytical Workflow :

- LC-MS/MS : Identify hydrolyzed products (e.g., 3-(Trifluoromethyl)azetidine-1-carboxylic acid, m/z 189 [M+H]⁺).

- X-ray Crystallography : Resolve structural ambiguities in decomposition byproducts (e.g., dimeric anhydrides) .

- TGA/DSC : Thermal stability profiling to predict decomposition pathways under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.